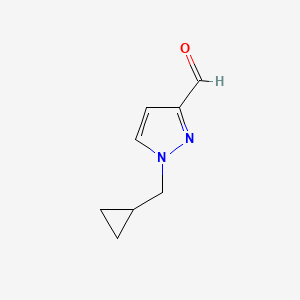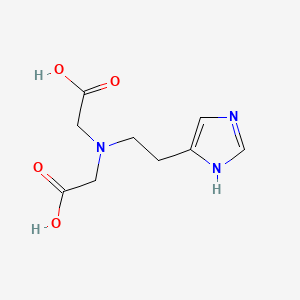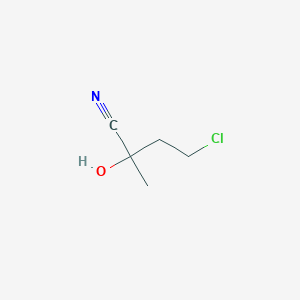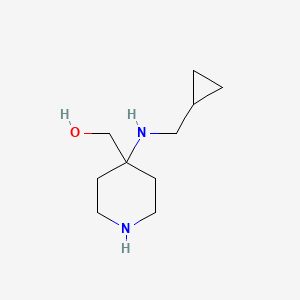![molecular formula C8H5Cl2NOS B12949895 2,4-Dichloro-5-methoxybenzo[d]thiazole](/img/structure/B12949895.png)
2,4-Dichloro-5-methoxybenzo[d]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-5-methoxybenzo[d]thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-methoxybenzo[d]thiazole typically involves the reaction of 2,4-dichloroaniline with carbon disulfide and sodium hydroxide, followed by cyclization with methoxyacetyl chloride. The reaction conditions often require a solvent such as ethanol or acetonitrile and a catalyst like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-5-methoxybenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) are used.
Major Products Formed
Substitution Reactions: Substituted thiazole derivatives with various functional groups.
Oxidation Reactions: Aldehydes, carboxylic acids, or ketones.
Reduction Reactions: Amines or other reduced thiazole derivatives.
Applications De Recherche Scientifique
2,4-Dichloro-5-methoxybenzo[d]thiazole has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity against pests and weeds.
Materials Science: It is used in the development of advanced materials such as polymers and dyes with specific properties.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-5-methoxybenzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in microorganisms or cancer cells. The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorothiazole: Similar structure but lacks the methoxy group.
5-Methoxybenzo[d]thiazole: Similar structure but lacks the chlorine atoms.
2,4-Dichloro-5-methylbenzo[d]thiazole: Similar structure but has a methyl group instead of a methoxy group.
Uniqueness
2,4-Dichloro-5-methoxybenzo[d]thiazole is unique due to the presence of both chlorine and methoxy groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields .
Propriétés
Formule moléculaire |
C8H5Cl2NOS |
|---|---|
Poids moléculaire |
234.10 g/mol |
Nom IUPAC |
2,4-dichloro-5-methoxy-1,3-benzothiazole |
InChI |
InChI=1S/C8H5Cl2NOS/c1-12-4-2-3-5-7(6(4)9)11-8(10)13-5/h2-3H,1H3 |
Clé InChI |
IWQDXBKLSCBYHR-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C(C=C1)SC(=N2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-{2-[(2-Phenylethyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12949835.png)


![2,7-Dichlorobenzo[d]oxazol-6-ol](/img/structure/B12949871.png)


![(2R)-2-Amino-3-(((((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethoxy)carbonyl)amino)methyl)thio)propanoic acid](/img/structure/B12949883.png)


